6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
“6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a quinazoline moiety and a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include substituted quinazolines and pyrimidinones. Key steps may involve:
Alkylation: Introduction of the prop-2-en-1-yl group.
Amination: Attachment of the amino group to the quinazoline ring.
Cyclization: Formation of the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-cancer or anti-inflammatory properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives and quinazoline compounds.
Examples: Compounds such as 6-methyl-5-(prop-2-en-1-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one or 6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-thione.
Uniqueness
Structural Features: The presence of both quinazoline and pyrimidinone moieties in a single molecule.
Biological Activity: Unique interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-methyl-5-prop-2-enyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLSXRTUUAEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC=C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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